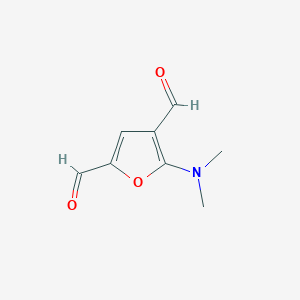

5-(Dimethylamino)furan-2,4-dicarbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

93824-97-6 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

5-(dimethylamino)furan-2,4-dicarbaldehyde |

InChI |

InChI=1S/C8H9NO3/c1-9(2)8-6(4-10)3-7(5-11)12-8/h3-5H,1-2H3 |

InChI Key |

MBSLZEOHHGIEQL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(O1)C=O)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 5 Dimethylamino Furan 2,4 Dicarbaldehyde

Reactions Involving the Aldehyde Functionalities

The two aldehyde groups at the C2 and C4 positions of the furan (B31954) ring are the primary sites for a variety of chemical modifications, including condensation reactions, reductions, oxidations, and carbon-carbon bond-forming reactions.

Condensation Reactions (e.g., Formation of Schiff Bases, Imine Derivatives)

The reaction of aldehydes with primary amines to form Schiff bases, or imines, is a fundamental transformation in organic chemistry. derpharmachemica.comderpharmachemica.com In the case of 5-(dimethylamino)furan-2,4-dicarbaldehyde, the presence of two aldehyde groups offers the potential for the formation of mono- or di-condensation products, depending on the stoichiometry of the reactants.

The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine. The reaction is typically catalyzed by an acid or a base, and the equilibrium can be shifted towards the product by removing water. internationaljournalcorner.com

While specific studies on the condensation reactions of this compound are not extensively documented in the reviewed literature, the reactivity of similar furan-2-carboxaldehydes suggests that it readily undergoes condensation with various anilines and other primary amines. researchgate.net For instance, Schiff bases have been synthesized from 4-(diethylamino)salicylaldehyde and aniline, indicating the feasibility of such reactions with amino-substituted aldehydes. researchgate.net

Table 1: Representative Schiff Base Formation from Aldehydes and Primary Amines

| Aldehyde | Primary Amine | Product (Schiff Base) |

|---|---|---|

| Benzaldehyde | Aniline | N-Benzylideneaniline |

| 4-(Diethylamino)salicylaldehyde | Aniline | 2-((E)-(phenylimino)methyl)-5-(diethylamino)phenol |

This table presents examples of Schiff base formation from various aldehydes to illustrate the general reaction type.

Selective Reduction to Alcohols and Amines

The aldehyde functionalities of this compound can be selectively reduced to the corresponding primary alcohols or amines. The choice of reducing agent and reaction conditions determines the outcome of the transformation.

For the selective reduction of aldehydes to alcohols, sodium borohydride (NaBH₄) is a commonly used reagent due to its mild nature and chemoselectivity for aldehydes and ketones over other functional groups. researchgate.netresearchgate.net The reduction of 3-phenyl-2-cyanopropenenitriles to the corresponding saturated nitriles has been successfully achieved using NaBH₄ in methanol. nih.gov While specific conditions for this compound are not detailed, a similar approach would likely yield the corresponding diol, 5-(dimethylamino)furan-2,4-diyldimethanol. The chemoselectivity of NaBH₄ would be advantageous in preserving the furan ring and the dimethylamino group.

Further reduction to amines can be achieved through reductive amination, which involves the initial formation of an imine or enamine, followed by reduction. Alternatively, direct reduction of the aldehyde to an amine is possible using stronger reducing agents or catalytic hydrogenation under specific conditions.

Oxidation to Carboxylic Acids

The aldehyde groups of this compound can be oxidized to carboxylic acids, yielding 5-(dimethylamino)furan-2,4-dicarboxylic acid. Various oxidizing agents can be employed for this transformation.

The oxidation of furan-2,5-dicarbaldehyde to furan-2,5-dicarboxylic acid has been achieved through biocatalytic methods, highlighting the potential for enzymatic transformations. mdpi.com For example, the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) can be catalyzed by certain enzymes. nih.govnih.govresearchgate.netelsevierpure.com These biocatalytic approaches often offer high selectivity and operate under mild conditions.

Chemical oxidation methods are also applicable. The oxidation of HMF to FDCA has been demonstrated using catalysts such as MIL-100(Fe) metal-organic framework. researchgate.net While the direct oxidation of this compound is not explicitly described, the established methods for oxidizing similar furan aldehydes suggest that reagents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like silver oxide (Ag₂O) could be effective. The choice of oxidant would need to be carefully considered to avoid degradation of the electron-rich furan ring.

Knoevenagel Condensations and Related Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. researchgate.netwikipedia.org This reaction is particularly well-suited for the derivatization of the aldehyde groups in this compound.

Studies on the Knoevenagel condensation of 5-substituted furan-2-carboxaldehydes with active methylene compounds like creatinine and indan-1,3-dione have been reported. sphinxsai.comdamascusuniversity.edu.sy These reactions typically proceed in the presence of a basic catalyst such as piperidine or in some cases, even without a catalyst in a suitable solvent like ethanol. damascusuniversity.edu.sy The products are typically α,β-unsaturated compounds.

The reaction of 5-substituted furan-2-carboxaldehydes with creatinine in acetic anhydride and acetic acid with a catalytic amount of piperidine yields the corresponding furfurylidene creatinine derivatives. sphinxsai.com Similarly, the condensation with indan-1,3-dione in ethanol at room temperature affords 2-(5-substitutefurfurylidene)indan-1,3-diones. damascusuniversity.edu.sy Given the reactivity of other furan aldehydes, it is expected that this compound would react readily with a variety of active methylene compounds.

Table 2: Examples of Knoevenagel Condensation with 5-Substituted Furan-2-Carboxaldehydes

| 5-Substituted Furan-2-carboxaldehyde | Active Methylene Compound | Catalyst/Solvent | Product |

|---|---|---|---|

| 5-R-Furfural (R=H, CH₃, Br, I) | Creatinine | Piperidine/Acetic Anhydride, Acetic Acid | 5-(5-R-furfurylidene)-creatinine |

| 5-R-Furfural (R=H, CH₃, Br, Cl) | Indan-1,3-dione | Ethanol | 2-(5-R-furfurylidene)indan-1,3-dione |

This table is based on reported reactions of similar furan aldehydes and illustrates the expected reactivity. sphinxsai.comdamascusuniversity.edu.syresearchgate.net

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes from aldehydes and ketones. masterorganicchemistry.commnstate.edu These reactions involve the use of phosphorus ylides (Wittig reagents) or phosphonate carbanions (HWE reagents) to convert the carbonyl group into a carbon-carbon double bond. wikipedia.orgyoutube.comalfa-chemistry.com

The Wittig reaction typically involves the reaction of an aldehyde with a phosphonium ylide, which is generated by treating a phosphonium salt with a strong base. libretexts.orgreddit.com The reaction proceeds through a betaine or an oxaphosphetane intermediate to yield the alkene and a phosphine oxide byproduct. libretexts.org Stabilized phosphorus ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. researchgate.net

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgalfa-chemistry.comnrochemistry.com A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed from the reaction mixture. wikipedia.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com

While specific applications of these olefination reactions to this compound are not detailed in the available literature, the general reactivity of aldehydes in these transformations suggests that it would be a suitable substrate for the synthesis of various furan-based alkenes. The presence of two aldehyde groups could allow for either mono- or di-olefination, leading to a range of functionalized furan derivatives.

Reactions Involving the Dimethylamino Group

The dimethylamino group at the C5 position of the furan ring is a key modulator of the molecule's electronic properties and can also participate in chemical reactions.

The lone pair of electrons on the nitrogen atom of the dimethylamino group can be oxidized to form an N-oxide. The oxidation of heterocyclic amines to their corresponding N-oxides is a well-established transformation, often carried out using oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or Oxone. nih.govthieme-connect.dersc.org The resulting N-oxide functionality can significantly alter the chemical and physical properties of the molecule, including its reactivity and biological activity. nih.govscripps.edu For instance, the oxidation of pyridine derivatives to pyridine N-oxides is a common strategy in organic synthesis to modify the reactivity of the aromatic ring. scripps.edu

Furthermore, the dimethylamino group can be a target for electrophilic attack, although the electron-rich nature of the furan ring might lead to competing reactions at the ring carbons. Protonation of the dimethylamino group under acidic conditions would generate the corresponding ammonium salt, which would deactivate the ring towards electrophilic substitution and alter the reactivity of the aldehyde groups.

Quaternization Reactions and Formation of Ammonium Salts

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic center, susceptible to reaction with electrophiles. A common reaction for tertiary amines is quaternization, which involves the treatment with an alkyl halide to form a quaternary ammonium salt. This reaction is a fundamental process for modifying the electronic and physical properties of the parent molecule, such as increasing solubility in polar solvents.

In the case of this compound, the reaction with an alkyl halide (R-X) is expected to proceed via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Reaction Mechanism: N(CH₃)₂ + R-X → [N(CH₃)₂R]⁺X⁻

The rate and success of the quaternization reaction can be influenced by several factors, including the nature of the alkyl halide (with reactivity generally following the order R-I > R-Br > R-Cl) and the reaction conditions, such as solvent and temperature. mdpi.commostwiedzy.pl Studies on analogous quaternization reactions of polymers containing dimethylamino groups have provided detailed kinetic data, showing that reaction rates increase with temperature. While specific experimental data for this compound is not available, the expected products would be novel quaternary ammonium salts with potential applications as ionic liquids or phase-transfer catalysts.

Table 1: Predicted Quaternization Reactions and Products

| Reactant | Alkyl Halide (R-X) | Predicted Product Name |

|---|---|---|

| This compound | Iodomethane (CH₃I) | 5-(Trimethylammonio)furan-2,4-dicarbaldehyde iodide |

| This compound | Iodoethane (C₂H₅I) | 5-(Diethylmethylammonio)furan-2,4-dicarbaldehyde iodide |

Nucleophilic Substitution and Elimination Reactions

Nucleophilic aromatic substitution (SNAr) on a furan ring is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of strong electron-withdrawing groups, such as the two carbaldehyde moieties at the C2 and C4 positions, significantly reduces the electron density of the furan ring, making it more susceptible to nucleophilic attack.

Conversely, the dimethylamino group at the C5 position is a powerful electron-donating group, which counteracts the effect of the aldehydes by increasing the electron density of the ring, thereby deactivating it towards nucleophilic attack. Given these opposing electronic influences, predicting the feasibility of SNAr reactions is complex. Nucleophilic substitution, if it were to occur, would likely require a leaving group at the C3 position and would be facilitated by very strong nucleophiles. Classical SNAr reactions typically proceed via a two-step addition-elimination mechanism involving a stable Meisenheimer intermediate. nih.gov However, concerted SNAr pathways have also been recognized. nih.gov Studies on other furan systems have shown that leaving groups such as halogens or nitro groups can be displaced by nucleophiles. chempap.org Without a suitable leaving group on the ring of this compound, direct nucleophilic substitution on the ring carbons is considered unlikely.

Elimination reactions are not applicable in this context as they typically involve the removal of two substituents from adjacent saturated carbon atoms, which are absent in the aromatic furan ring of the title compound.

Furan Ring Reactivity and Transformations

The furan ring can participate in a variety of reactions, including electrophilic substitution and cycloadditions. The outcome of these reactions is heavily influenced by the nature of the substituents attached to the ring.

Electrophilic Aromatic Substitution Patterns (if observed)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like furan. The furan ring is inherently electron-rich and thus highly reactive towards electrophiles. The regioselectivity of the substitution is governed by the directing effects of the existing substituents.

In this compound, the substituents exert strong and conflicting directing effects:

-N(CH₃)₂ group (at C5): This is a very strong activating group due to the +M (mesomeric) effect of the nitrogen lone pair. It directs incoming electrophiles to the ortho and para positions. In this case, the ortho position is C4 (already substituted) and the other ortho position is C6 (non-existent in a 5-membered ring). The para position is C3.

-CHO groups (at C2 and C4): These are strong deactivating groups due to their -I (inductive) and -M effects. They direct incoming electrophiles to the meta positions. The position meta to the C2-aldehyde is C4 (substituted). The position meta to the C4-aldehyde is C2 (substituted).

The only unsubstituted position on the ring is C3. This position is para to the strongly activating dimethylamino group and ortho to the deactivating C2-aldehyde and ortho to the deactivating C4-aldehyde. It is highly probable that the powerful activating effect of the dimethylamino group will dominate, directing electrophilic attack to the C3 position. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 3-substituted product, provided the reaction conditions are controlled to prevent degradation of the furan ring.

Cycloaddition Reactions (e.g., Diels-Alder Reactions)

Furan can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net The reactivity of the furan diene is enhanced by electron-donating substituents and diminished by electron-withdrawing substituents. rsc.org This is because electron-donating groups raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. strath.ac.ukmdpi.com

The title compound presents an interesting case due to its "push-pull" electronic nature. The electron-donating -N(CH₃)₂ group at C5 increases the electron density and is expected to enhance its reactivity as a diene. Conversely, the two electron-withdrawing -CHO groups at C2 and C4 decrease the electron density and are expected to reduce its reactivity. The net effect on the Diels-Alder reactivity will depend on the balance of these opposing influences and the electronic nature of the dienophile.

With electron-deficient dienophiles, such as maleic anhydride or acrylonitrile, the reaction is likely to proceed, driven by the activating effect of the dimethylamino group. The reaction would lead to the formation of an oxabicyclo[2.2.1]heptene derivative. These cycloadducts can often undergo a retro-Diels-Alder reaction upon heating, indicative of a reversible equilibrium. strath.ac.ukmdpi.com

Table 2: Predicted Diels-Alder Reactions and Products

| Dienophile | Predicted Adduct Structure |

|---|---|

| Maleic Anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene derivative |

| Acrylonitrile | 7-Oxabicyclo[2.2.1]hept-5-ene derivative |

Multi-Component Reactions (MCRs) Utilizing this compound as a Scaffold

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govcaltech.edu These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

The structure of this compound, featuring two reactive aldehyde functionalities, makes it an excellent candidate as a central scaffold in various MCRs. Dialdehydes are valuable building blocks for the synthesis of diverse heterocyclic systems. For instance, it could potentially participate in reactions analogous to the Hantzsch pyridine synthesis or the Biginelli reaction.

In a hypothetical MCR, the two aldehyde groups could react with different nucleophiles in a sequential or concerted manner. For example, a reaction involving an amine, a β-ketoester, and this compound could potentially lead to the formation of complex, fused heterocyclic structures. The specific outcome would depend on the reactants and the reaction conditions employed. The use of this compound in MCRs could provide a straightforward route to novel, highly functionalized molecules with potential applications in materials science and medicinal chemistry. researchgate.netmdpi.comresearchgate.net

Table 3: Potential MCRs Involving this compound

| MCR Type | Other Reactants | Potential Product Class |

|---|---|---|

| Hantzsch-type reaction | β-ketoester, Ammonia | Furan-fused dihydropyridine derivatives |

| Biginelli-type reaction | Urea/Thiourea, β-dicarbonyl compound | Furan-fused dihydropyrimidinone/-thione derivatives |

Computational and Theoretical Investigations of 5 Dimethylamino Furan 2,4 Dicarbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 5-(Dimethylamino)furan-2,4-dicarbaldehyde.

Density Functional Theory (DFT) calculations are instrumental in determining the ground-state equilibrium geometry of this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of the molecule can be accurately predicted. The furan (B31954) ring is expected to be largely planar, though minor puckering may occur. The electron-donating dimethylamino group at the C5 position and the two electron-withdrawing carbaldehyde groups at the C2 and C4 positions significantly influence the geometry and electronic distribution of the furan ring.

The electronic structure of the molecule is characterized by a notable redistribution of electron density. The nitrogen atom of the dimethylamino group donates electron density into the furan ring, increasing the electron density on the ring, particularly at the ortho and para positions. Conversely, the oxygen atoms of the carbaldehyde groups withdraw electron density. This "push-pull" electronic effect results in a large dipole moment and significant intramolecular charge transfer characteristics.

Conformational preferences primarily revolve around the orientation of the dimethylamino and dicarbaldehyde substituents relative to the furan ring. DFT calculations can map the potential energy surface for the rotation around the C-N and C-C single bonds connecting these groups to the ring, allowing for the identification of the most stable conformers and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length (Å) | 1.38 |

| C3-C4 Bond Length (Å) | 1.42 |

| C4-C5 Bond Length (Å) | 1.39 |

| C5-O1 Bond Length (Å) | 1.37 |

| O1-C2 Bond Length (Å) | 1.36 |

| C5-N Bond Length (Å) | 1.38 |

| C2-C(aldehyde) Bond Length (Å) | 1.48 |

| C4-C(aldehyde) Bond Length (Å) | 1.47 |

| C=O Bond Length (Å) | 1.22 |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the dimethylamino group, reflecting its nucleophilic character. The LUMO, in contrast, is anticipated to be distributed over the electron-deficient carbaldehyde groups, indicating the sites susceptible to nucleophilic attack.

The energy of the HOMO is a measure of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The presence of the strong electron-donating dimethylamino group is predicted to raise the HOMO energy level, making the molecule a potent electron donor. The electron-withdrawing carbaldehyde groups will lower the LUMO energy, enhancing its electrophilic nature.

The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests higher reactivity. The push-pull nature of the substituents in this compound is expected to result in a relatively small HOMO-LUMO gap, indicating its potential for high reactivity in various chemical transformations and its suitability for applications in optoelectronics.

Table 2: Predicted FMO Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -2.20 |

| HOMO-LUMO Gap | 3.60 |

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization and identification of this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. orientjchem.org The predicted shifts for the furan ring protons and carbons will be influenced by the electronic effects of the substituents. For instance, the proton on the C3 position is expected to have a distinct chemical shift due to its unique electronic environment between the two carbaldehyde groups.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. The predicted spectrum for this compound would show characteristic strong absorption bands corresponding to the C=O stretching of the two aldehyde groups, as well as vibrations associated with the furan ring and the C-N stretching of the dimethylamino group.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum. Due to the extended π-conjugation and the intramolecular charge transfer character of the molecule, significant absorption in the UV-visible region is expected. The calculations can identify the specific electronic transitions (e.g., HOMO to LUMO) responsible for the observed absorption maxima (λ_max).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 155.0 |

| C3 | 110.0 |

| C4 | 150.0 |

| C5 | 160.0 |

| C (aldehyde at C2) | 185.0 |

| C (aldehyde at C4) | 188.0 |

| N(CH₃)₂ | 45.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. pku.edu.cn For this compound, DFT calculations can be employed to explore potential reaction pathways, such as cycloaddition reactions where the furan ring acts as a diene, or condensation reactions involving the aldehyde functionalities.

By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be located. The calculation of activation energies allows for the determination of the most favorable reaction pathway and the prediction of reaction kinetics. For example, in a Diels-Alder reaction, computational modeling could predict the regioselectivity and stereoselectivity of the addition of a dienophile to the substituted furan ring. This level of detailed mechanistic insight is crucial for designing efficient synthetic routes and controlling reaction outcomes.

Advanced Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, advanced molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase and their interactions with their environment. psu.edu

MD simulations can model the behavior of this compound in various solvents, providing insights into its solvation structure and dynamics. By analyzing radial distribution functions, the arrangement of solvent molecules around the solute can be determined, which is important for understanding solubility and reactivity in solution.

Furthermore, MD simulations can be used to study the intermolecular interactions between molecules of this compound in the solid state, helping to understand its crystal packing and predict its bulk material properties. These simulations can also model the interaction of the molecule with surfaces or biomacromolecules, which is relevant for applications in materials science and medicinal chemistry.

Applications of 5 Dimethylamino Furan 2,4 Dicarbaldehyde and Its Derivatives in Advanced Research Fields

Potential in Materials Science Applications

The bifunctional nature of the dicarbaldehyde groups, combined with the electron-donating properties of the dimethylamino substituent, could make this compound a valuable building block in materials science.

Postulated Role in Supramolecular Chemistry and Self-Assembly

Exploration of Host-Guest Interactions and Molecular Recognition:The electron-rich furan (B31954) ring and the potential for hydrogen bonding with the aldehyde groups could enable the molecule to participate in host-guest interactions. This could be explored for sensing or separation applications.

At present, 5-(Dimethylamino)furan-2,4-dicarbaldehyde remains a compound of theoretical interest rather than one with a body of established research. The potential applications outlined above are extrapolations based on the known chemistry of related furan derivatives. The synthesis and characterization of this molecule would be the first step in exploring its properties and verifying its utility in the advanced research fields for which its structural motifs show so much promise. The scientific community may find this to be a fruitful area for future investigation.

Catalysis Research

A thorough search of academic databases and chemical literature did not yield any studies concerning the use of this compound or its direct derivatives in catalysis research.

Development of Ligands for Metal-Mediated and Organocatalytic Reactions

There is no available research on the development of ligands derived from this compound for use in metal-mediated or organocatalytic reactions. The bifunctional nature of the two aldehyde groups could theoretically allow for the synthesis of Schiff base ligands, but no such compounds or their catalytic applications have been reported.

Investigation of Catalytic Activity of Derived Materials

In the absence of any reported materials derived from this compound, there is no research to support an investigation into their catalytic activities.

Analytical Chemistry Methodologies

No literature could be found that describes the application of this compound in analytical chemistry methodologies.

Reagent for Derivatization to Enhance Detection in Chromatographic or Spectroscopic Methods

There are no published methods that utilize this compound as a derivatization reagent to enhance the detection of analytes in chromatographic or spectroscopic techniques.

Bio-inspired Chemistry and Probe Development (Strictly Excluding Clinical/Pharmacology)

There is no academic research available on the use of this compound or its derivatives in the field of bio-inspired chemistry or for the development of non-clinical chemical probes.

Synthesis of Biomimetic Compounds for Mechanistic Studies

In the field of biochemistry and molecular biology, understanding the intricate relationship between a protein's structure and its function is paramount. Natural processes often involve the formation of crosslinks between or within proteins, which can modulate their stability, conformation, and activity. The synthesis of biomimetic compounds that mimic these natural processes provides researchers with invaluable tools to probe these mechanisms in a controlled laboratory setting.

The bifunctional nature of this compound, conferred by its two aldehyde groups, makes it an ideal candidate for creating such biomimetic systems. These aldehyde moieties can readily react with primary amine groups, such as the ε-amino group of lysine residues on the surface of proteins, to form covalent imine bonds (Schiff bases). This reaction provides a straightforward method for artificially crosslinking protein molecules.

Applications in Mechanistic Studies:

Protein Dimerization: Researchers can use this compound to covalently link two identical or different protein molecules, creating synthetic dimers. Studying these dimers allows for the investigation of proximity effects, allosteric regulation, and the functional consequences of protein-protein interactions that are otherwise transient or difficult to capture.

Conformational Locking: Intramolecular crosslinking of a single protein molecule can be achieved, "locking" it into a specific conformation. By comparing the activity and stability of the locked protein to its native, flexible counterpart, scientists can gain mechanistic insights into the role of conformational changes in its biological function.

Mimicking Post-Translational Modifications: The defined and relatively rigid structure of the furan ring provides a specific spatial constraint between the crosslinked amino acids, acting as a molecular ruler. This is an advantage over more flexible crosslinkers like glutaraldehyde, allowing for more precise structural and mechanistic studies of how crosslinking affects enzymatic activity or protein stability.

By creating these well-defined, crosslinked protein architectures, this compound serves as a critical tool for dissecting complex biological mechanisms that are fundamental to cellular function.

Development of Fluorescent Probes for Cellular Imaging and Biochemical Research

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of cellular components and the real-time tracking of biochemical processes. nih.govresearchgate.net The development of novel probes with improved brightness, stability, and targeting specificity is an ongoing research priority. The scaffold of this compound incorporates features that are highly desirable for the rational design of such probes.

The core structure, a substituted furan ring with a dimethylamino group, is a known fluorophore. The dimethylamino group acts as a potent electron donor, which, in conjunction with the electron-withdrawing aldehyde groups and the furan ring, can create a "push-pull" electronic system. This arrangement often leads to fluorescence via an intramolecular charge transfer (ICT) mechanism, a process where the emission properties (wavelength and intensity) of the probe can be highly sensitive to the polarity of its local environment. This solvatochromic behavior can be exploited to report on changes in the cellular milieu.

The aldehyde groups serve as reactive handles for conjugation. Through Schiff base formation, the fluorophore can be covalently attached to biomolecules containing primary amines, such as proteins, antibodies, or specific ligands. This allows for the targeted delivery of the fluorescent signal to specific sites within a cell or organism. researchgate.net

Research Applications:

Cellular Imaging: By conjugating the furan-based fluorophore to a molecule that specifically binds to a cellular target (e.g., a peptide that targets mitochondria or an antibody against a cell surface receptor), researchers can selectively label and visualize subcellular structures or specific cell types in complex biological samples. Furan-based probes have been successfully developed for in vitro and in vivo imaging of cancer cells. nih.govresearchgate.netresearchgate.net

Enzyme Activity Studies: The probe can be engineered to report on enzyme activity. For instance, a substrate for a specific enzyme could be attached to the fluorophore along with a quenching molecule. In this "off" state, the probe's fluorescence is suppressed. Upon enzymatic cleavage of the substrate, the quencher is released, leading to a "turn-on" fluorescent signal that is directly proportional to enzyme activity.

The table below summarizes the photophysical properties of representative furan-based fluorescent probes reported in the literature, illustrating the potential of this chemical class.

| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |

| Cyclo X | 360 | 452 | 0.226 | 92 | nih.govresearchgate.net |

| SAC | 350 | 428 | 0.400 | 78 | nih.govresearchgate.net |

| SNO | 350 | 432 | 0.479 | 82 | nih.govresearchgate.net |

| DCPEF | Not specified | Not specified | 0.946 | 86 | researchgate.net |

This table presents data for analogous furan-based probes to demonstrate the general properties of this fluorophore class.

Application as Crosslinking Agents in Biopolymer Modification for Academic Research

This compound functions as an effective bifunctional crosslinking agent due to its two aldehyde groups. The mechanism of action is analogous to that of other dialdehydes, including the widely used glutaraldehyde and the bio-based 2,5-furandicarboxaldehyde (DFF). nih.govnih.gov The aldehyde groups react with primary amine groups present on biopolymers—for example, the lysine residues of enzymes or the amine groups of chitosan—to form stable, covalent imine linkages. researchgate.netnih.gov Research on DFF has shown that imine bonds formed with furan aldehydes exhibit notable stability, particularly at acidic pH, due to electronic conjugation with the aromatic furan ring. nih.govresearchgate.net

Application in Enzyme Immobilization: Enzyme immobilization, the process of attaching enzymes to a solid support material, is a cornerstone of biocatalysis research. Immobilized enzymes offer several advantages over their free counterparts, including enhanced stability, simplified separation from the reaction products, and the ability to be reused across multiple reaction cycles. nih.gov

In a typical immobilization protocol using a dialdehyde (B1249045) crosslinker, an enzyme is mixed with an amino-functionalized support (e.g., methacrylate or chitosan beads). The addition of this compound initiates the crosslinking process, forming a covalent network that entraps the enzyme and binds it to the support. Studies comparing the analogous DFF to glutaraldehyde for immobilizing glucoamylase have shown that DFF performs comparably, yielding similar enzymatic activities and long-term stability. nih.gov

The table below details research findings comparing DFF to glutaraldehyde as a crosslinking agent.

| Parameter | Crosslinking Agent | Finding | Reference |

| Mechanism | Glutaraldehyde | Complex reaction involving various hydrated, cyclic, and polymeric forms. | researchgate.net |

| 2,5-Diformylfuran (DFF) | Simple reaction via imine bond formation with primary amines. | nih.govresearchgate.net | |

| Immobilization Efficiency | Glutaraldehyde vs. DFF | Leads to comparable enzymatic activities for immobilized glucoamylase at various concentrations. | nih.gov |

| Stability of Immobilized Enzyme | Glutaraldehyde vs. DFF | Formulations show similar long-term stability in continuous flow experiments. | nih.gov |

| Bond Stability | DFF | Resulting imine bond is stable at acidic pH (e.g., 4.5) due to conjugation with the furan ring. | nih.govresearchgate.net |

The use of furan-based dialdehydes like this compound provides a robust method for academic researchers to develop stable and reusable biocatalytic systems for a wide range of synthetic and degradative applications.

Conclusion and Future Perspectives in 5 Dimethylamino Furan 2,4 Dicarbaldehyde Research

Summary of Key Research Findings and Structural Insights

Direct experimental research on 5-(Dimethylamino)furan-2,4-dicarbaldehyde is not extensively documented in publicly available literature. However, a significant body of research on structurally analogous compounds allows for the extrapolation of its likely chemical characteristics and structural features.

Structural Insights: The molecular architecture of this compound is characterized by a central furan (B31954) ring substituted with two aldehyde groups at the C2 and C4 positions, and a dimethylamino group at the C5 position. The dimethylamino group is a strong electron-donating group, which is expected to significantly influence the electron density distribution within the furan ring. This electron-donating effect would enhance the nucleophilicity of the ring, particularly at the C3 position. Conversely, the two carbaldehyde groups are strong electron-withdrawing groups, which would decrease the electron density of the ring and act as reactive sites for nucleophilic addition.

The interplay between the electron-donating dimethylamino group and the electron-withdrawing aldehyde groups is anticipated to create a "push-pull" electronic system. This electronic arrangement is known to give rise to interesting photophysical properties, such as intramolecular charge transfer, which could result in unique spectroscopic signatures and potential applications in nonlinear optics or as fluorescent probes.

Inferred Research Findings from Analogous Compounds: Studies on similar 5-aryl-furan-2-carbaldehydes have demonstrated their utility as intermediates in the synthesis of various heterocyclic systems and have shown a range of biological activities. pensoft.net The presence of aldehyde functionalities suggests that this compound would be a versatile precursor for a variety of condensation reactions, allowing for the synthesis of Schiff bases, imines, and other complex molecules. nih.govmdpi.com Research on other aminofurans indicates that the amino group can be introduced through multicomponent reactions, suggesting a potential synthetic pathway. nih.govrsc.org

The reactivity of the two aldehyde groups may differ due to their positions relative to the electron-donating dimethylamino group, potentially allowing for selective functionalization under carefully controlled reaction conditions. The aldehyde at the C2 position is likely to be more influenced by the C5-dimethylamino group through resonance, potentially affecting its electrophilicity compared to the C4-aldehyde.

Identification of Remaining Challenges and Unexplored Research Avenues

The nascent stage of research into this compound presents several challenges and, consequently, numerous opportunities for investigation.

Synthetic Challenges: A primary challenge lies in the development of a regioselective and high-yielding synthesis for this trifunctional furan. While methods for the synthesis of furan-2,4-dicarbaldehydes and aminofurans exist, the combination of these functionalities on a single furan ring in this specific arrangement is not trivial. nih.govrsc.org The strong activating nature of the dimethylamino group could lead to over-reactivity or polymerization under harsh reaction conditions typically used for furan synthesis, such as the Paal-Knorr synthesis. firsthope.co.inorganic-chemistry.org Formylation reactions, such as the Vilsmeier-Haack reaction, would need to be carefully optimized to achieve diformylation at the desired positions without side reactions. mdpi.com

Characterization and Stability: The "push-pull" nature of the molecule, while conferring interesting electronic properties, may also lead to instability. The compound could be sensitive to light, heat, and acidic or basic conditions. pharmaguideline.com A thorough investigation into its stability and degradation pathways would be crucial for any practical application. Detailed spectroscopic and crystallographic characterization will be necessary to fully understand its electronic structure and conformational preferences.

Unexplored Research Avenues:

Coordination Chemistry: The presence of multiple heteroatoms (oxygen and nitrogen) and the aldehyde functionalities make this compound a potentially interesting ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic or material properties.

Polymer Chemistry: The dialdehyde (B1249045) functionality offers the potential for this molecule to be used as a monomer in the synthesis of novel furan-based polymers. bohrium.com These polymers could exhibit interesting thermal, mechanical, and electronic properties.

Medicinal Chemistry: Many furan derivatives possess biological activity. researchgate.net The unique electronic and structural features of this compound make it a candidate for screening against various biological targets. Its derivatives could be explored for antimicrobial, anticancer, or anti-inflammatory properties. pensoft.net

Materials Science: The anticipated photophysical properties could be harnessed in the development of new dyes, sensors, or electronic materials. researchgate.net

| Identified Challenge | Potential Unexplored Research Avenue |

| Development of a regioselective synthesis | Exploration of novel catalytic methods for furan functionalization. |

| Potential for instability and polymerization | Investigation of stabilization through derivatization or incorporation into polymer matrices. |

| Limited understanding of its reactivity | Systematic study of the differential reactivity of the two aldehyde groups for selective chemical transformations. |

| Lack of photophysical data | Characterization of its fluorescent and nonlinear optical properties for applications in materials science. |

Projections for Future Research Directions and Potential Innovations in Furan Chemistry and Materials Science

The future research trajectory for this compound is likely to be multidisciplinary, spanning organic synthesis, materials science, and medicinal chemistry.

Innovations in Furan Chemistry: The pursuit of a viable synthetic route to this compound could drive innovation in synthetic methodologies for highly functionalized furans. This might include the development of novel catalytic systems that can operate under mild conditions to prevent degradation of the sensitive furan ring. frontiersin.org Furthermore, understanding the regioselectivity of reactions on this trifunctional scaffold will contribute to the broader knowledge of furan reactivity and inform the synthesis of other complex furan derivatives.

Advancements in Materials Science: Should this compound exhibit the projected "push-pull" electronic properties, it could serve as a building block for a new class of organic functional materials. researchgate.net Future research could focus on:

Nonlinear Optical (NLO) Materials: Incorporation of this molecule into polymers or crystals could lead to materials with significant NLO properties for applications in photonics and optical computing.

Chemosensors: The reactive aldehyde groups could be functionalized with specific receptors to create chemosensors that exhibit a change in fluorescence upon binding to a target analyte.

Sustainable Polymers: As furan derivatives can be derived from biomass, the development of polymers from this compound would align with the growing demand for sustainable and bio-based materials. gminsights.comresearchgate.net

Potential Impact on Medicinal Chemistry: Future work in this area would involve the synthesis of a library of derivatives based on the this compound scaffold. These derivatives could be screened for a wide range of biological activities. The furan core is a known pharmacophore, and the unique substitution pattern of this compound could lead to the discovery of novel therapeutic agents with unique mechanisms of action. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Dimethylamino)furan-2,4-dicarbaldehyde, and how do reaction conditions influence yield?

- Methodology :

- Oxidation of HMF derivatives : Start with 5-hydroxymethylfurfural (HMF) as a precursor. Use Mn(III)-salen catalysts under aerobic conditions to oxidize the hydroxymethyl group to an aldehyde. Adjust catalyst loading (e.g., 5 mol%) and solvent polarity (e.g., acetonitrile) to optimize selectivity for the dicarbaldehyde product .

- Ultrasonication : Accelerate reaction kinetics via ultrasonication (20–40 kHz), which enhances mass transfer and reduces reaction time by 30–50% compared to conventional heating .

- Critical parameters : Temperature (60–80°C), oxygen pressure (1–3 bar), and pH (neutral to slightly acidic) are key to minimizing side products like carboxylic acids.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodology :

- HPLC-MS : Use reversed-phase C18 columns with UV detection at 280 nm and electrospray ionization (ESI-MS) to confirm molecular weight and purity. Calibrate with authentic standards to distinguish between aldehyde and carboxylate derivatives .

- NMR spectroscopy : Assign peaks using - and -NMR in deuterated DMSO. The dimethylamino group (-N(CH)) typically appears as a singlet at δ 2.8–3.1 ppm, while aldehyde protons resonate at δ 9.5–10.2 ppm .

- FT-IR : Confirm aldehyde C=O stretches at 1680–1720 cm and amine N-H stretches at 3200–3400 cm .

Advanced Research Questions

Q. How can enzymatic pathways be leveraged to synthesize this compound with higher stereochemical control?

- Methodology :

- Oxidoreductases : Employ 5-(hydroxymethyl)furfural oxidase (EC 1.1.3.47), which catalyzes the oxidation of HMF derivatives to dicarbaldehydes via a four-step mechanism. Optimize enzyme activity at pH 7–8 and 25–30°C, using HO as a byproduct detector .

- Hydration-dependent oxidation : Utilize the enzyme’s reliance on aldehyde hydration to stabilize intermediates. Add 10–20% v/v glycerol to the buffer to enhance enzyme stability and turnover .

- Challenges : Enzyme inhibition by aldehyde aggregates; use surfactants (e.g., Tween-20) to improve solubility.

Q. How should researchers address contradictory data regarding the formation of 2,4- vs. 2,5-dicarbaldehyde derivatives under similar conditions?

- Methodology :

- Mechanistic studies : Perform kinetic isotope experiments (e.g., DO substitution) to trace proton transfer steps. The 2,4-isomer may form via a keto-enol tautomerization pathway, while the 2,5-isomer arises from direct oxidation .

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to compare activation energies of competing pathways. Solvent effects (e.g., dielectric constant) significantly influence regioselectivity .

- Experimental validation : Vary solvent polarity (e.g., switch from DMF to THF) and monitor product ratios via GC-MS.

Q. What strategies optimize the synthesis of this compound derivatives for polymer applications?

- Methodology :

- Disproportionation reactions : React the dicarbaldehyde with diols (e.g., ethylene glycol) under solvent-free conditions at 120–150°C. Use p-toluenesulfonic acid (1–2 mol%) as a catalyst to form polyesters via aldol condensation .

- Acid chloride derivatives : Treat the aldehyde with tert-butyl hypochlorite (2 eq.) in dichloromethane at 0°C to form 5-(dimethylamino)furan-2,4-dicarbonyl chloride, a reactive intermediate for polyamide synthesis .

- Purity control : Purify via vacuum sublimation (80–100°C, 0.1 mbar) to remove unreacted monomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.